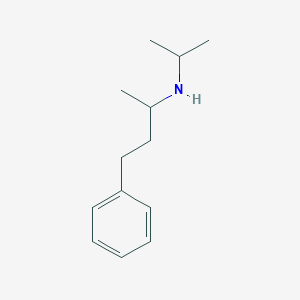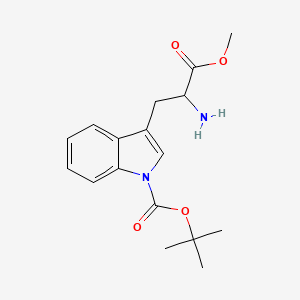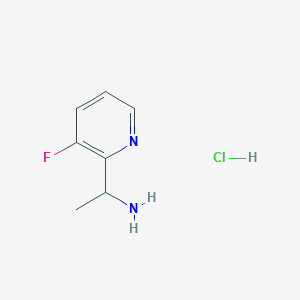
Butyl (2R)-2-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (2R)-2-hydroxybutanoate is a useful research compound. Its molecular formula is C8H16O3 and its molecular weight is 160.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-hydroxy-, butyl ester, (2R)- can be achieved through esterification reactions. One common method involves the reaction of ®-2-hydroxybutanoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:
Substitution: The ester can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: ®-2-hydroxybutanoic acid and butanol.
Oxidation: Ketones or carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to prepare other compounds[][1].
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active molecules[][1].
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development[][1].
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the production of fragrances[][1].
Wirkmechanismus
The mechanism of action of butanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed to release ®-2-hydroxybutanoic acid, which can then participate in metabolic pathways. The ester itself can also interact with enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, butyl ester: Similar structure but lacks the hydroxyl group.
Butanoic acid, 2-hydroxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group
Uniqueness
Butanoic acid, 2-hydroxy-, butyl ester, (2R)- is unique due to the presence of the hydroxyl group and the specific (2R) configuration, which can influence its reactivity and interactions with biological systems. This makes it distinct from other butanoic acid esters and allows for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
928835-95-4 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
butyl (2R)-2-hydroxybutanoate |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-11-8(10)7(9)4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI-Schlüssel |
YFFBWGUXPFAXRS-SSDOTTSWSA-N |
Isomerische SMILES |
CCCCOC(=O)[C@@H](CC)O |
Kanonische SMILES |
CCCCOC(=O)C(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)









![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)
![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)
